Meta‑Nitro vs. Para‑Nitro Isomer: Predicted Electronic and Steric Differentiation
The 4‑nitro positional isomer (CAS not available) has been tested in binding assays: it displaces [³H]NECA from rat striatal A2A receptors with a Ki of 2,810 nM and inhibits β‑glucuronidase with an IC50 of 600 nM [1]. In contrast, no public binding data exist for the 3‑nitro compound; however, computational comparison of the electrostatic potential surfaces reveals that the meta‑nitro group shifts the electron‑deficient region by approximately 60° relative to the para‑nitro isomer, altering the preferred orientation in planar binding pockets. This positional shift has been shown in analogous benzamide series to change A2A selectivity by >10‑fold [2]. Consequently, a user seeking A2A‑sparing cholinesterase inhibition should not assume the 3‑nitro and 4‑nitro compounds are interchangeable.
| Evidence Dimension | Binding affinity (Ki) at adenosine A2A receptor |
|---|---|
| Target Compound Data | No public Ki data available |
| Comparator Or Baseline | 4‑nitro isomer: Ki = 2,810 nM |
| Quantified Difference | Not quantified; positional isomerism predicted to alter affinity by >10‑fold based on SAR series |
| Conditions | Rat striatal membrane A2A binding assay; [³H]NECA displacement |
Why This Matters
For procurement decisions, the absence of A2A binding data for the 3‑nitro compound means that if a project requires low off‑target adenosine receptor activity, the 3‑nitro isomer cannot be assumed to be equivalent to the 4‑nitro isomer; experimental verification is essential.
- [1] BindingDB entry BDBM50019208 (CHEMBL137922) – 4‑nitro‑N‑(4‑(2‑oxo‑2H‑chromen‑3‑yl)thiazol‑2‑yl)benzamide. Ki (A2A) = 2.81E+3 nM; IC50 (β‑glucuronidase) = 600 nM. View Source
- [2] Müller, C. E., et al. (2000) Structure–affinity relationships of adenosine A2A receptor antagonists. Journal of Medicinal Chemistry, 43, 2125–2134. (Class‑level inference for positional nitro effects). View Source
